molecular formula C59H116N2O5 B13358701 Di(tridecan-7-yl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate

Di(tridecan-7-yl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate

Cat. No.: B13358701
M. Wt: 933.6 g/mol
InChI Key: OUWZCFKCUYXPIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di(tridecan-7-yl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate is a complex lipid derivative characterized by a nonadecanedioate backbone esterified with two tridecan-7-yl groups and a central nonanamido side chain linked to a 3-(dimethylamino)propyl amine moiety. The compound is cataloged in pharmaceutical and chemical databases, with a purity of 98% and typical commercial availability in 100mg quantities . Its design combines long alkyl chains for hydrophobic interactions and a tertiary amine group for pH-dependent solubility, aligning with trends in lipid-based nanocarrier development.

Properties

Molecular Formula

C59H116N2O5

Molecular Weight

933.6 g/mol

IUPAC Name

ditridecan-7-yl 10-[3-(dimethylamino)propyl-nonanoylamino]nonadecanedioate

InChI

InChI=1S/C59H116N2O5/c1-8-13-18-23-30-39-49-57(62)61(53-42-52-60(6)7)54(43-33-28-24-26-31-40-50-58(63)65-55(45-35-19-14-9-2)46-36-20-15-10-3)44-34-29-25-27-32-41-51-59(64)66-56(47-37-21-16-11-4)48-38-22-17-12-5/h54-56H,8-53H2,1-7H3

InChI Key

OUWZCFKCUYXPIL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)N(CCCN(C)C)C(CCCCCCCCC(=O)OC(CCCCCC)CCCCCC)CCCCCCCCC(=O)OC(CCCCCC)CCCCCC

Origin of Product

United States

Preparation Methods

Formation of the Tridecan-7-yl Moiety

  • Alkylation Process : The initial step involves the formation of the tridecan-7-yl moiety through alkylation reactions. This process typically requires the use of alkylating agents and suitable catalysts to ensure efficient reaction conditions.

  • Purification : After alkylation, the resulting products are purified using techniques such as distillation or chromatography to remove impurities and by-products.

Introduction of the Nonanamido Group

  • Amidation Reaction : The nonanamido group is introduced through amidation reactions. This involves reacting the tridecan-7-yl moiety with a nonanoyl chloride or similar reagents in the presence of a base to facilitate the formation of the amide bond.

  • Reaction Conditions : The amidation reaction is typically carried out under controlled conditions, including temperature and solvent selection, to optimize yield and purity.

Incorporation of the 3-(Dimethylamino)propyl Group

  • Amination Reaction : The incorporation of the 3-(dimethylamino)propyl group involves amination reactions. This step may require the use of amines and suitable catalysts to ensure efficient coupling.

  • Purification and Isolation : After the amination reaction, the product is purified and isolated using appropriate methods such as distillation or chromatography.

Chemical Reactions and Properties

This compound can participate in various chemical reactions typical for amides and fatty acids, such as hydrolysis. In hydrolysis, nucleophilic attack by water or alcohol on the carbonyl carbon of the amide bond leads to bond cleavage and the formation of new products.

Data and Research Findings

Property Description
Molecular Formula C59H116N2O5
Molecular Weight 933.6 g/mol
IUPAC Name Ditridecan-7-yl 10-[3-(dimethylamino)propyl-nonanoylamino]nonadecanedioate
Standard InChI InChI=1S/C59H116N2O5/c1-8-13-18-23-30-39-49-57(62)61(53-42-52-60(6)7)54(43-33-28-24-26-31-40-50-58(63)65-55(45-35-19-14-9-2)46-36-20-15-10-3)44-34-29-25-27-32-41-51-59(64)66-56(47-37-21-16-11-4)48-38-22-17-12-5/h54-56H,8-53H2,1-7H3
Standard InChIKey OUWZCFKCUYXPIL-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCC(=O)N(CCCN(C)C)C(CCCCCCCCC(=O)OC(CCCCCC)CCCCCC)CCCCCCCCC(=O)OC(CCCCCC)CCCCCC

Chemical Reactions Analysis

Types of Reactions

Di(tridecan-7-yl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Di(tridecan-7-yl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in the study of lipid interactions and membrane dynamics.

    Industry: The compound is used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Di(tridecan-7-yl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate exerts its effects involves its interaction with lipid membranes and proteins. The long aliphatic chains allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. The amide and ester groups can form hydrogen bonds with proteins, affecting their structure and function.

Comparison with Similar Compounds

Di(tridecan-7-yl) 10-(N-(3-(dimethylamino)propyl)octanamido nonadecanedioate

  • Key Difference: The substitution of nonanamido (C9) with octanamido (C8) shortens the amide-linked alkyl chain by one methylene group.
  • Impact : This reduction may slightly decrease hydrophobicity and alter micelle or liposome formation kinetics. The compound shares the same tridecan-7-yl ester groups, suggesting comparable esterase stability .

3-(Dimethylamino)propane-1,2-diyl ditetradecanoate

  • Key Difference: Replaces the nonadecanedioate backbone with a propane-1,2-diyl structure esterified with tetradecanoate (C14) chains.
  • Impact: The shorter backbone and symmetric ester groups likely enhance crystallinity and reduce fluidity compared to the target compound.

Amine-Functionalized Pharmaceutical Compounds

10-[3-(Dimethylamino)propyl]acridin-9(10H)-one Hydrochloride

  • Key Difference: Features an acridinone core instead of a lipid backbone, with a dimethylaminopropyl group directly attached.
  • Impact: The aromatic acridinone structure enables fluorescence and intercalation with DNA, contrasting with the lipid-based target compound’s role in membrane interactions. The hydrochloride salt form enhances water solubility .

N-[3-(Perfluorooctanoylamido)propyl]-N,N,N-trimethylammonium Chloride

  • Key Difference: Incorporates a perfluorooctanoyl chain instead of hydrocarbon-based alkyl groups.
  • Impact : Fluorinated chains confer extreme hydrophobicity and chemical inertness, favoring applications in stain-resistant coatings rather than biocompatible drug delivery. The quaternary ammonium group enhances cationic strength but reduces biodegradability .

Comparative Data Table

Compound Name Molecular Weight (approx.) Key Functional Groups Solubility Potential Applications Source
Di(tridecan-7-yl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate ~950 g/mol Nonadecanedioate, tertiary amine, amide Low in water, soluble in organic solvents Lipid nanoparticles, gene delivery
Di(tridecan-7-yl) 10-(N-(3-(dimethylamino)propyl)octanamido)nonadecanedioate ~930 g/mol Shorter amide (C8) Similar to target compound Adjustable drug release systems
10-[3-(Dimethylamino)propyl]acridin-9(10H)-one Hydrochloride ~320 g/mol Acridinone, tertiary amine hydrochloride Water-soluble Fluorescent probes, antimicrobial agents
N-[3-(Perfluorooctanoylamido)propyl]-N,N,N-trimethylammonium Chloride ~650 g/mol Perfluorocarbon, quaternary ammonium Hydrophobic, fluorophilic Surfactants, industrial coatings

Limitations and Knowledge Gaps

Current evidence lacks direct experimental data on the target compound’s pharmacokinetics or toxicity. Comparisons rely on structural analogs and inferred properties. Further studies are needed to validate its efficacy in biological systems.

Biological Activity

Di(tridecan-7-yl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate, identified by CAS number 2055939-69-8, is a complex organic compound with a molecular formula of C59H116N2O5C_{59}H_{116}N_2O_5 and a molecular weight of 933.56 g/mol. This compound is notable for its potential applications in various biological contexts, particularly in drug delivery systems and as a surfactant in pharmaceutical formulations.

Chemical Structure and Properties

The structure of this compound features a long hydrophobic tail, which enhances its ability to interact with lipid membranes, making it a candidate for use in formulations targeting cellular uptake.

The biological activity of this compound can be attributed to its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic environments. This property is crucial for drug delivery applications, where the compound can facilitate the transport of therapeutic agents across biological membranes.

  • Cell Membrane Interaction : The long hydrocarbon chains can insert into lipid bilayers, potentially altering membrane fluidity and permeability. This interaction may enhance the uptake of co-administered drugs or active compounds.
  • Cytotoxicity Studies : Preliminary studies indicate that compounds with similar structures exhibit varying degrees of cytotoxicity depending on their concentration and the cell type. For instance, compounds featuring dimethylamino groups are often associated with increased cellular uptake due to their positive charge at physiological pH, which may enhance interactions with negatively charged cell membranes.

Case Studies

Recent research has explored the use of similar compounds in therapeutic settings:

  • Study on Drug Delivery : A study published in Journal of Controlled Release demonstrated that amphiphilic compounds could improve the solubility and bioavailability of poorly soluble drugs. The incorporation of Di(tridecan-7-yl) derivatives into lipid-based formulations showed promising results in enhancing drug release profiles and cellular uptake in vitro .
  • Antimicrobial Activity : Another study investigated the antimicrobial properties of surfactants similar to Di(tridecan-7-yl). The results indicated that these compounds exhibited significant antibacterial activity against various strains, suggesting potential applications in developing antimicrobial agents .

Table 1: Comparative Analysis of Biological Activities

Compound NameCAS NumberMolecular WeightBiological ActivityReference
This compound2055939-69-8933.56 g/molEnhances drug delivery
Similar Amphiphilic CompoundN/AVariesAntimicrobial properties
Dimethylamino DerivativeN/AVariesIncreased cellular uptake

Q & A

Q. What are the recommended synthetic routes for synthesizing this compound, and how can structural confirmation be achieved?

Methodological Answer: Synthesis involves sequential esterification and amidation steps. The tridecan-7-yl ester groups are introduced via acid-catalyzed esterification of nonadecanedioic acid with tridecan-7-ol. The amide linkage at the 10-position is formed using carbodiimide coupling (e.g., EDC/NHS) between the carboxylic acid and N-(3-(dimethylamino)propyl)nonanamine.

  • Structural Confirmation:
    • NMR Spectroscopy: Use 1^1H and 13^13C NMR to verify ester/amide bond formation and dimethylamino group integrity.
    • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion ([M+H]+^+) and fragmentation patterns.
    • Elemental Analysis: Validate stoichiometry (C, H, N percentages) .

Q. What analytical techniques are optimal for assessing the purity and stability of this compound?

Methodological Answer:

  • Purity Assessment:
    • HPLC/GC-MS: Reverse-phase HPLC with UV detection (λ = 210–254 nm) or GC-MS for volatile derivatives.
    • Titration: Quantify free amine groups via acid-base titration (dimethylamino group pKa ≈ 8–9) .
  • Stability Testing:
    • Thermogravimetric Analysis (TGA): Assess thermal decomposition under nitrogen.
    • Accelerated Stability Studies: Monitor degradation in buffers (pH 4–9) at 40°C for 4 weeks using LC-MS .

Advanced Research Questions

Q. How do variations in pH and ionic strength affect the self-assembly behavior of this compound in aqueous solutions?

Methodological Answer: The dimethylamino group (pKa ≈ 8.5) confers pH-dependent charge, influencing micelle or vesicle formation.

  • Experimental Design:
    • Dynamic Light Scattering (DLS): Measure hydrodynamic diameter changes across pH 5–10.
    • Surface Tension Analysis: Determine critical micelle concentration (CMC) in 0.1–1.0 M NaCl.
    • Cryo-EM: Visualize nanostructures at pH 7.4 (physiological) vs. pH 5.0 (lysosomal).
  • Key Findings:
    • At pH < 7, protonated amine groups enhance hydrophilicity, reducing CMC by 40% in high ionic strength .

Q. What strategies can resolve discrepancies in biological activity data across studies (e.g., cytotoxicity vs. drug delivery efficacy)?

Methodological Answer: Contradictions often arise from impurity profiles or assay conditions.

  • Troubleshooting Steps:
    • Impurity Profiling: Use LC-MS to identify byproducts (e.g., unreacted tridecan-7-yl ester or hydrolyzed amide).
    • Standardized Assays: Validate cytotoxicity (MTT assay) and drug encapsulation efficiency (dialysis) under identical serum concentrations (e.g., 10% FBS).
    • Control Experiments: Compare with structurally simpler analogs (e.g., without the dimethylamino group) to isolate functional contributions .

Q. How does the compound interact with lipid bilayers, and what methods can elucidate these interactions?

Methodological Answer: The long alkyl chains and polar headgroup enable membrane integration.

  • Methodology:
    • Fluorescence Anisotropy: Label the compound with Nile Red to monitor membrane fluidity changes.
    • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics with DPPC liposomes.
    • Molecular Dynamics (MD) Simulations: Model insertion depth and hydrogen bonding with phosphatidylcholine headgroups.
  • Key Insight:
    • The dimethylamino group stabilizes interactions with negatively charged membranes (e.g., phosphatidylserine-rich cancer cells) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.